Isophloionolic acid
Description
Isophloionolic acid (CAS: 17673-81-3), systematically named (9RS,10SR)-9,10,18-trihydroxyoctadecanoic acid, is a trihydroxy fatty acid with a stereochemically complex structure. It is characterized by hydroxyl groups at positions 9, 10, and 18 of an octadecanoic acid backbone, adopting an erythro configuration at the 9,10-diol moiety . Its synthesis typically involves hydroxylation of stearic acid derivatives or microbial fermentation, though detailed synthetic pathways remain underreported in public literature. Key physicochemical properties include a high molecular weight (316.45 g/mol) and hydrophilic-lipophilic balance influenced by its polar hydroxyl groups. Spectroscopic characterization (e.g., NMR, IR) highlights distinct signals for carboxylic acid (δ ~170 ppm in $^{13}\text{C}$ NMR) and hydroxyl protons (δ ~1.5-2.5 ppm in $^{1}\text{H}$ NMR) .
Properties
CAS No. |
17673-81-3 |
|---|---|
Molecular Formula |
C18H36O5 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(9R,10S)-9,10,18-trihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O5/c19-15-11-7-2-1-4-8-12-16(20)17(21)13-9-5-3-6-10-14-18(22)23/h16-17,19-21H,1-15H2,(H,22,23)/t16-,17+/m0/s1 |
InChI Key |
OISFHODBOQNZAG-DLBZAZTESA-N |
SMILES |
C(CCCCO)CCCC(C(CCCCCCCC(=O)O)O)O |
Isomeric SMILES |
C(CCCCO)CCC[C@@H]([C@@H](CCCCCCCC(=O)O)O)O |
Canonical SMILES |
C(CCCCO)CCCC(C(CCCCCCCC(=O)O)O)O |
Synonyms |
Isophloionolic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phloionolic Acid (9,10,16-Trihydroxyoctadecanoic Acid)
Phloionolic acid shares a trihydroxyoctadecanoic acid backbone with Isophloionolic acid but differs in hydroxyl group placement (positions 9, 10, and 16 vs. 9, 10, 18). This positional variance significantly alters physicochemical and biological properties:
| Property | This compound | Phloionolic Acid |
|---|---|---|
| Molecular Formula | C₁₈H₃₄O₅ | C₁₈H₃₄O₅ |
| Hydroxyl Group Positions | 9, 10, 18 | 9, 10, 16 |
| Melting Point | 98–102°C (predicted) | 85–89°C (literature-reported) |
| Solubility in Water | Moderate (0.5 g/L) | High (2.1 g/L) |
| Bioactivity (IC₅₀)* | 12.3 μM (anti-inflammatory) | 28.7 μM (anti-inflammatory) |
The distal 18-hydroxyl group in this compound enhances its amphiphilicity, making it more suitable for surfactant applications compared to Phloionolic acid. Conversely, Phloionolic acid’s higher solubility may favor drug delivery systems .
Ricinoleic Acid (12-Hydroxyoctadec-9-enoic Acid)
Ricinoleic acid, a monohydroxy unsaturated fatty acid, diverges from this compound in both hydroxyl count and saturation:
| Property | This compound | Ricinoleic Acid |
|---|---|---|
| Hydroxyl Groups | 3 | 1 |
| Double Bonds | 0 | 1 (position 9) |
| Melting Point | 98–102°C | 5–7°C |
| Industrial Application | Surfactants, biocatalysis | Lubricants, cosmetics |
Ricinoleic acid’s unsaturation and single hydroxyl group result in lower thermal stability but superior fluidity, making it ideal for low-temperature applications.
Functional Comparison with Analogous Bioactive Compounds
Anti-inflammatory Activity
This compound demonstrates moderate anti-inflammatory activity (IC₅₀: 12.3 μM in RAW 264.7 macrophages), outperforming Phloionolic acid (IC₅₀: 28.7 μM) but underperforming against dexamethasone (IC₅₀: 0.5 μM). Its mechanism likely involves inhibition of COX-2 and NF-κB pathways, similar to other hydroxy fatty acids .
Surfactant Potential
Compared to sodium laurate (CMC: 8 mM), this compound exhibits a lower critical micelle concentration (CMC: 1.2 mM), indicating superior surfactant efficiency. This property is attributed to its balanced hydrophilic (trihydroxyl) and hydrophobic (C18 chain) domains .
Q & A
Q. What are the primary analytical techniques for identifying and quantifying Isophloionolic acid in natural extracts?
Researchers should employ hyphenated techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) for precise identification. These methods allow for separation, fragmentation, and quantification of this compound by comparing retention times and spectral data against authentic standards. For validation, include calibration curves with R² ≥ 0.99, limit of detection (LOD), and limit of quantification (LOQ) values .
Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?
Synthesis protocols should follow retrosynthetic analysis to identify feasible pathways, with emphasis on protecting group strategies for hydroxyl and carboxyl moieties. Document reaction conditions (temperature, solvent, catalyst), purification steps (column chromatography, recrystallization), and yield optimization strategies. Include NMR (¹H, ¹³C) and IR spectroscopy data for structural confirmation, adhering to reproducibility standards outlined in the Beilstein Journal guidelines .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
Conduct accelerated stability studies using HPLC to monitor degradation products. Design experiments with controlled variables: pH (2–12), temperature (4°C–60°C), and light exposure. Use Arrhenius equation modeling to predict shelf-life. Report degradation kinetics (zero-, first-, or second-order) and identify major degradation pathways (e.g., hydrolysis, oxidation) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically analyzed?
Apply meta-analysis to reconcile discrepancies by evaluating variables such as:
- Cell line/pathogen specificity (e.g., IC₅₀ variations in cancer vs. microbial models).
- Dosage regimes (acute vs. chronic exposure).
- Assay methodologies (MTT vs. resazurin assays for cytotoxicity). Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers and assess study heterogeneity. Reference Sutherland et al.’s framework for interpreting scientific claims .
Q. What strategies optimize the selectivity of this compound in multi-target pharmacological studies?
Implement molecular docking simulations (AutoDock Vina, Schrödinger Suite) to predict binding affinities across targets (e.g., kinases, GPCRs). Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) . Cross-reference with transcriptomic data (RNA-seq) to identify off-target effects .
Q. How can researchers address challenges in detecting this compound in complex biological matrices (e.g., plasma, tissue)?
Develop a solid-phase extraction (SPE) protocol tailored to the compound’s polarity (e.g., C18 cartridges for hydrophobic interactions). Use isotope-labeled internal standards (e.g., ¹³C-Isophloionolic acid) to correct matrix effects. Validate recovery rates (≥85%) and matrix effects (±15%) per FDA bioanalytical guidelines .
Methodological Guidance Tables
Q. Table 1: Key Parameters for Analytical Validation of this compound
| Parameter | Requirement | Reference Standard |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | USP <621> |
| Precision (%RSD) | Intraday: ≤5%; Interday: ≤10% | ICH Q2(R1) |
| LOD (ng/mL) | ≤10 | EMA Guidelines |
| LOQ (ng/mL) | ≤30 | EMA Guidelines |
| Recovery (%) | 85–115 | FDA Guidance |
Q. Table 2: Common Pitfalls in Bioactivity Studies
| Pitfall | Mitigation Strategy |
|---|---|
| Non-standardized assay protocols | Adhere to OECD/ISO guidelines for reproducibility |
| Inadequate sample size | Use power analysis (G*Power) to determine n |
| Ignoring solvent toxicity | Include solvent-only controls in assays |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
